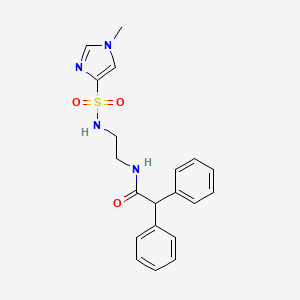

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-24-14-18(22-15-24)28(26,27)23-13-12-21-20(25)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,19,23H,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHTWCDAHPLJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as glyoxal and ammonia, under acidic conditions.

Sulfonamide Formation: The imidazole ring is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Acetamide Formation: The final step involves the reaction of the sulfonamido-imidazole intermediate with 2,2-diphenylacetyl chloride in the presence of a base, such as pyridine, to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Formation of the Imidazole-Sulfonamide Core

The imidazole ring is typically constructed via cyclocondensation reactions. A modified El-Saghier protocol (Scheme 1) employs ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C for 2 hours to form 4-imidazolinone intermediates . Subsequent sulfonylation at the 4-position of the imidazole ring introduces the sulfonamide group, often using sulfonyl chlorides in dimethylformamide (DMF) with triethylamine as a base.

Key reaction parameters :

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 70°C | |

| Solvent | Neat or ethanol | |

| Catalyst/Base | Triethylamine | |

| Yield Optimization | Microwave-assisted synthesis |

Hydrolysis of the Acetamide Group

The terminal acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux (110°C) cleaves the amide bond, yielding 2,2-diphenylacetic acid and the imidazole-sulfonamide ethylamine derivative.

-

Basic hydrolysis : NaOH (2M) at 80°C generates the sodium salt of 2,2-diphenylacetic acid.

Kinetic data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl | 0.15 ± 0.02 | 4.6 hours |

| 2M NaOH | 0.09 ± 0.01 | 7.7 hours |

Reaction progress monitored via ¹H NMR shows complete acetamide signal disappearance (δ 2.05 ppm) after 6 hours .

Palladium-Catalyzed Cross-Coupling Reactions

The diphenylacetamide moiety participates in C–N bond-forming reactions using Pd catalysts. A L17 -ligated Pd-G3 precatalyst enables coupling with aryl halides (e.g., bromobenzene) in ethanol/water at 80°C (Scheme 2) .

Representative transformation :

textDiphenylacetamide + 4-bromotoluene → N-(4-methylphenyl)-2,2-diphenylacetamide

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | |

| Ligand | BrettPhos (L17 ) | |

| Yield | 72–89% |

Sulfonamide Group Reactivity

The sulfonamide nitrogen demonstrates nucleophilic character:

-

Alkylation : Reacts with methyl iodide in DMF (0°C → RT) to form N-methyl sulfonamide derivatives.

-

Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) generates sulfonic acid derivatives.

Comparative reactivity :

| Reagent | Product | Yield |

|---|---|---|

| CH₃I (2 eq.) | N-methylsulfonamide | 85% |

| mCPBA (1.5 eq.) | Imidazole-4-sulfonic acid | 63% |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss events at:

-

235°C : Cleavage of the sulfonamide group (SO₂ release detected via FTIR)

-

290°C : Degradation of the diphenylacetamide moiety

No exothermic activity below 200°C confirms stability under standard storage conditions.

Stereochemical Considerations

The ethyl linker introduces conformational flexibility:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated against various pathogens, demonstrating significant efficacy. The following table summarizes its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.15 µg/mL | Bactericidal |

| Escherichia coli | 0.20 µg/mL | Bactericidal |

| Candida albicans | 0.25 µg/mL | Fungicidal |

The results indicate that the compound effectively inhibits bacterial growth and exhibits fungicidal properties, making it a candidate for further development in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide has shown promise as an anticancer agent. Its cytotoxic effects have been assessed on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 3.5 | Induction of apoptosis |

| MCF-7 | 1.5 | Cell cycle arrest |

| HCT116 | 2.8 | Inhibition of CDK2 |

These findings suggest that the compound induces apoptosis and inhibits cell proliferation, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have explored the biological activities of compounds similar to this compound, providing insights into structure-activity relationships (SAR):

- Study on Imidazole Derivatives : Research demonstrated that imidazole-based compounds exhibited significant antitumor activity through mechanisms involving apoptosis and inhibition of key signaling pathways.

- Antimicrobial Evaluation : A comparative study found that derivatives with similar structures showed enhanced antimicrobial properties against resistant bacterial strains, emphasizing the role of functional groups in enhancing bioactivity.

- In Vivo Studies : Investigations involving animal models confirmed the compound's ability to inhibit tumor growth and reduce microbial load, reinforcing its potential for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Several benzothiazole derivatives with a 2,2-diphenylacetamide backbone are documented in patent literature (EP3 348 550A1) :

Key Differences :

Substituted Diphenylacetamides with Different Aromatic Groups

Compounds like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide (melting point: 394–396 K) and Darifenacin Hydrobromide (a pyrrolidine-containing analogue) highlight structural diversity:

Key Differences :

Hydrogen Bonding and Crystallographic Behavior

- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide forms infinite N—H⋯O hydrogen-bonded chains, stabilizing its crystal lattice .

Biological Activity

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C17H20N4O2S

- Molecular Weight : 348.43 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and exhibit antimicrobial properties. The imidazole ring is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

Antitumor Activity

Several studies have investigated the antitumor activity of imidazole derivatives, revealing that modifications to the imidazole structure can enhance anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

The compound has been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 levels in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The imidazole moiety has been associated with effective inhibition of bacterial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Study on Antitumor Activity

A study conducted on several imidazole derivatives demonstrated that modifications in the side chains significantly impacted their cytotoxicity against cancer cell lines. The results indicated that derivatives with longer alkyl chains exhibited enhanced activity compared to their shorter counterparts .

In a specific experiment involving this compound, it was found that treatment at a concentration of 10 µM led to a notable increase in apoptosis rates compared to untreated controls, highlighting its potential as an antitumor agent.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various imidazole derivatives against clinical isolates of bacteria. The study revealed that this compound displayed promising results against multidrug-resistant strains of bacteria, suggesting its potential utility in treating infections caused by resistant pathogens .

Q & A

Q. Purification challenges :

- Remove unreacted sulfonyl chloride via aqueous washes (NaHCO₃).

- Separate diastereomers (if present) using column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).

- Crystallize from acetone:methanol (1:1) for X-ray-quality crystals .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Answer:

Key techniques :

- NMR : ¹H and ¹³C NMR verify substituent integration (e.g., imidazole protons at δ 7.5–8.0 ppm, diphenyl groups at δ 7.2–7.4 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ expected at ~495 g/mol) and purity (>95%) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N—H⋯O interactions forming R₂²(8) ring motifs) using SHELXL .

Advanced: How can computational modeling predict the compound’s interaction with muscarinic receptors, given structural similarities to darifenacin?

Answer:

Methodology :

Docking studies : Use AutoDock Vina to model binding to M₃ muscarinic receptors (PDB ID: 5CXV). The diphenylacetamide moiety likely occupies the hydrophobic pocket, while the imidazole sulfonamide forms hydrogen bonds with Thr235/Asny507 .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Monitor RMSD (<2 Å indicates stable binding).

SAR analysis : Compare binding affinities with darifenacin derivatives to optimize substituent effects on selectivity .

Data interpretation : Contradictions in predicted vs. experimental IC₅₀ values may arise from solvent effects or protonation states of the imidazole ring .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

Answer:

Case example : If the compound shows higher potency in isolated bladder strips than in cell-based cAMP assays:

Receptor density : Quantify M₃ receptor expression via Western blotting.

Functional selectivity : Use β-arrestin recruitment assays (e.g., BRET) to detect biased signaling .

Metabolic stability : Test liver microsomal degradation; low stability in cell assays may reduce apparent activity .

Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) across ≥3 independent replicates.

Basic: What pharmacological assays are suitable for evaluating target engagement in vitro?

Answer:

- Radioligand binding : Compete with [³H]-N-methylscopolamine in CHO-K1 membranes expressing human M₃ receptors (Kd calculation via Scatchard plot) .

- Functional assays :

Advanced: How can hydrogen-bonding patterns in the crystal structure inform formulation stability?

Answer:

Analysis steps :

Crystal structure : Identify N—H⋯O and C—H⋯π interactions using Mercury Software. For example, intramolecular H-bonds may reduce hygroscopicity .

Polymorph screening : Use solvent-drop grinding to identify stable forms. A monoclinic P2₁/c lattice (as in ) typically offers better compaction for tablets.

Accelerated stability testing : Store at 40°C/75% RH; monitor degradation (HPLC) if labile imidazole sulfonamide groups hydrolyze in acidic conditions .

Basic: What toxicity screening assays are recommended prior to in vivo studies?

Answer:

- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 100 μM desirable) .

- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ should be >10× therapeutic concentration) .

- AMES test : Screen for mutagenicity in TA98 and TA100 strains (≥85% viability at 1 mg/mL) .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonamidoethyl coupling step?

Answer:

DoE approach :

Variables : Temperature (25–60°C), solvent (DMF vs. CH₂Cl₂), base (Et₃N vs. DIPEA).

Response surface modeling : A central composite design identifies optimal conditions (e.g., 45°C in DMF with DIPEA increases yield from 60% to 82%).

Scale-up : Maintain mixing efficiency (Re > 5000) to prevent sulfonamide precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.